molecular formula C9H4Br2F4O B8194714 MFCD34181535

MFCD34181535

Cat. No.: B8194714
M. Wt: 363.93 g/mol
InChI Key: IQAMUYBWVSVUEK-UHFFFAOYSA-N
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Description

. This compound is a brominated derivative of phenacyl bromide, featuring additional fluorine and trifluoromethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-3-(trifluoromethyl)phenacyl bromide typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process is designed to be efficient and scalable, suitable for mass production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-3-(trifluoromethyl)phenacyl bromide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenacyl derivatives .

Mechanism of Action

The mechanism by which 4-Bromo-2-fluoro-3-(trifluoromethyl)phenacyl bromide exerts its effects involves the reactivity of its bromine atoms. These atoms can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-fluoro-3-(trifluoromethyl)phenacyl bromide is unique due to the presence of both bromine and fluorine atoms, as well as a trifluoromethyl group. These functional groups confer distinct reactivity and properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

2-bromo-1-[4-bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2F4O/c10-3-6(16)4-1-2-5(11)7(8(4)12)9(13,14)15/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAMUYBWVSVUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CBr)F)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2F4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.93 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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